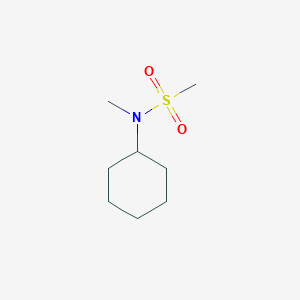![molecular formula C22H31N3O2S B241727 [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and physiological effects:
Research on [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone has shown its ability to reduce inflammation, oxidative stress, and cell damage. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone in lab experiments include its high potency and specificity. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone. These include:
1. Further investigation of its potential as a drug candidate for the treatment of neurodegenerative disorders.
2. Development of more efficient synthesis methods to increase the yield and purity of the compound.
3. Investigation of its potential applications in material science, such as in the development of new sensors or catalysts.
4. Investigation of its potential as a therapeutic agent for the treatment of cancer.
5. Investigation of its potential as an anti-inflammatory agent for the treatment of various inflammatory disorders.
Conclusion:
In conclusion, [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone is a chemical compound that has shown great potential in various fields such as medicinal chemistry, drug discovery, and material science. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. There are several future directions for research on this compound, including its potential as a drug candidate for the treatment of neurodegenerative disorders and cancer, and its potential applications in material science.
Synthesis Methods
The synthesis of [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone involves a multi-step process. The starting materials are 2-furanmethanol and 2,2,6,6-tetramethylpiperidine-4-one. The reaction involves the conversion of 2-furanmethanol to 2-furanyl methyl ketone, followed by the reaction of 2-furanyl methyl ketone with 2,2,6,6-tetramethylpiperidine-4-one to form the final product.
Scientific Research Applications
Research on [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone has shown its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been studied for its antitumor, anti-inflammatory, and antioxidant properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Product Name |
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone |
|---|---|
Molecular Formula |
C22H31N3O2S |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C22H31N3O2S/c1-14-15(2)28-20-17(14)12-24(13-25(20)19(26)18-8-7-9-27-18)16-10-21(3,4)23-22(5,6)11-16/h7-9,16,23H,10-13H2,1-6H3 |
InChI Key |
SSBBPQLERABJBC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)C4CC(NC(C4)(C)C)(C)C)C |
Canonical SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)C4CC(NC(C4)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



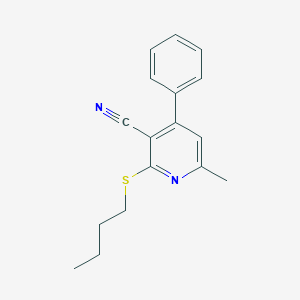
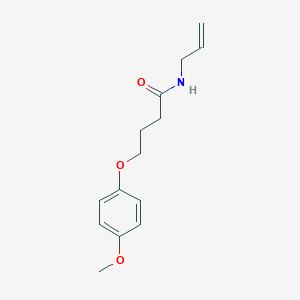
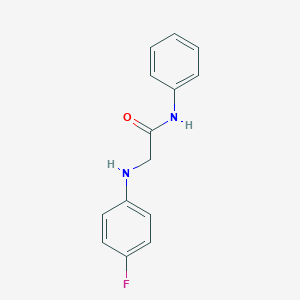
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
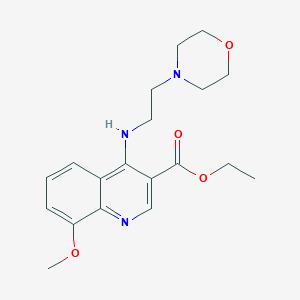
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)
![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)
![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)


